N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic compound that contains several functional groups and structural motifs that are common in medicinal chemistry . It has a benzo[d]thiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a biphenyl group, which consists of two connected phenyl rings .
Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of aromatic rings, a carboxamide group, and a methoxy group . These groups can participate in various types of chemical reactions and can interact with biological targets in specific ways.
Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo a variety of chemical reactions. For example, the N-H bond in N-monoalkylated benzo[d]thiazole sulfonamides can be alkylated using a weak base .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Some general properties can be predicted, such as its molecular weight and the number of hydrogen bond donors and acceptors .
Scientific Research Applications
Synthesis and Activity
- N-{(Substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which includes the compound , have been synthesized and screened for diuretic activity. Among these, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide was found to be a promising candidate for diuretic activity (M. Yar & Zaheen Hasan Ansari, 2009).
Cancer Research
- In the field of cancer research, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds, including similar molecular structures, have shown significant anti-inflammatory and analgesic activities and have been screened as cyclooxygenase-1/2 inhibitors (A. Abu‐Hashem, S. Al-Hussain & M. Zaki, 2020).
Antimicrobial Studies
- Thiazole-based compounds, akin to N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, have been synthesized and evaluated for antimicrobial activities. This includes the study of fluoroquinolone-based 4-thiazolidinones (N. Patel & S. D. Patel, 2010).
Synthesis for Specific Diseases
- The synthesis of related compounds has been employed in the efficient preparation of drugs like dasatinib, an anti-cancer drug (Bang-Chi Chen et al., 2009).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their anti-tubercular activity
Biochemical Pathways
Benzothiazole derivatives have been known to affect the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition
Result of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2S/c1-26-17-12-11-16(22)19-18(17)23-21(27-19)24-20(25)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNREOLZBSISSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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